molecular formula C21H21N3O2 B2556136 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850160-60-0

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2556136
CAS No.: 850160-60-0
M. Wt: 347.418
InChI Key: WCHDSNRYSJPIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule that contains several functional groups and rings, including a benzylpiperidine group, a pyrimidine ring, and an aldehyde group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aldehyde group is often reactive and can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are often determined experimentally .

Scientific Research Applications

Facile and Stereoselective Synthesis

One study details the thermal reaction of N-alkyl and N-aryl imines of 2-(alk-2-enylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine 3-carboxaldehyde leading to the formation of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines with good to excellent yields. This process involves highly stereoselective intramolecular imine and carbonyl ene reactions, indicating the compound's utility in synthesizing structurally complex and stereochemically defined heterocycles (Noguchi et al., 1996).

Cycloaddition Reactions

Another research application involves the acid-catalyzed [4+2] cycloaddition reaction of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under Lewis acid-catalyzed conditions to afford diastereomeric tetraazapentaphene derivatives. This study explores the diastereoselectivity and scope of the cycloaddition reactions, demonstrating the compound's potential in constructing complex polycyclic structures (Noguchi, Mizukoshi, & Nishimura, 1997).

Synthesis of Fused Polycyclic Pyrimidines

Further research includes the synthesis of fused polycyclic pyrimidines starting from 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine3-carbaldehyde, leading to the corresponding 3-(diarylmethyl) derivatives and pentacyclic tetraaza heterocycle. This work contributes to the understanding of pyridopyrimidine derivatives' synthesis, which shows a broad spectrum of biological activities including antibacterial, fungicidal, and antiviral properties (Harutyunyan, 2016).

Methylation for Enhanced Analgesic Properties

Additionally, the modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides by methylation at position 8 has been investigated as a method to optimize biological properties, specifically aiming to enhance analgesic properties. This study highlights the compound's relevance in medicinal chemistry for the development of new analgesics (Ukrainets et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Some compounds can be harmful or toxic, so it’s important to handle them safely .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-15-18-20(22-19-8-4-5-11-24(19)21(18)26)23-12-9-17(10-13-23)14-16-6-2-1-3-7-16/h1-8,11,15,17H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDSNRYSJPIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.